molecular formula C18H15N5O3S B2370819 N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1797957-55-1

N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B2370819
CAS No.: 1797957-55-1
M. Wt: 381.41
InChI Key: XKNTWEJSGHBJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, which integrates benzothiazole, 1,2,4-triazolone, furan, and cyclopropyl motifs, is strategically designed to interact with a variety of biological targets. This compound is primarily investigated for its potential as a kinase inhibitor. The structural features are common in molecules that act as ATP-competitive inhibitors for kinases like VEGFR-2, a primary regulator of angiogenesis. Research on similar triazole and benzothiazole hybrids has demonstrated potent inhibitory activity against this and other kinase targets , making this compound a valuable chemical probe for studying cancer cell proliferation and signaling pathways. Furthermore, the benzothiazole core is a privileged scaffold in antimicrobial agent development. Benzothiazole derivatives have shown broad-spectrum efficacy against various bacterial and fungal strains . Consequently, this acetamide derivative serves as a key intermediate or final compound for synthesizing and evaluating novel anti-infective agents, providing researchers with a tool to explore new mechanisms to overcome antibiotic resistance. Its well-defined structure allows for structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity for specific biological targets.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S/c24-15(20-17-19-12-4-1-2-6-14(12)27-17)10-22-18(25)23(11-7-8-11)16(21-22)13-5-3-9-26-13/h1-6,9,11H,7-8,10H2,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNTWEJSGHBJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article focuses on summarizing the existing research regarding its biological activity, including anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The compound's molecular formula is C19H19N4O3SC_{19}H_{19}N_{4}O_{3}S, with a molecular weight of 402.44 g/mol. It features a complex structure that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives with similar molecular frameworks have shown cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound has been evaluated for its cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Preliminary results suggest significant inhibition of cell proliferation with IC50 values reported in the low micromolar range .
Cell LineIC50 (µM)Reference
MCF72.09
A5492.08

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that it has moderate to good activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.
  • Cell Cycle Arrest: Evidence suggests that the compound may interfere with cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have reported on the synthesis and characterization of this compound along with its derivatives:

  • Synthesis and Characterization: A study detailed the synthesis of various benzo[d]thiazole derivatives and their biological evaluations, confirming the importance of substituents in modulating activity .
  • Quantum Chemical Investigations: Computational studies have been performed to predict the interaction of this compound with target proteins, enhancing our understanding of its mechanism at the molecular level .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives containing thiazole and triazole moieties often demonstrate enhanced antibacterial and antifungal activities. For instance, derivatives of 1,2,4-triazole have shown potent effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenActivity (MIC)
Thiazole DerivativeStaphylococcus aureus15 µg/mL
Triazole DerivativeEscherichia coli10 µg/mL
Benzothiazole DerivativeCandida albicans20 µg/mL

Anticancer Properties

N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide has been evaluated for its anticancer potential. Studies have indicated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related thiazole compound demonstrated significant cytotoxicity against human glioblastoma cell lines with an IC50 value of around 30 µM .

Table 2: Anticancer Activity of Related Compounds

CompoundCancer Cell LineIC50 (µM)
Thiazole DerivativeU251 Glioblastoma25
Triazole DerivativeA549 Lung Adenocarcinoma15
Benzothiazole DerivativeMCF7 Breast Cancer20

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Research on benzothiazole derivatives suggests that they can inhibit pro-inflammatory cytokines and reduce inflammation in various models. One study highlighted the anti-inflammatory potential of thiazole derivatives in acute inflammation models, indicating a reduction in edema and inflammatory markers .

Table 3: Anti-inflammatory Activity of Related Compounds

CompoundModelEffect
Thiazole DerivativeCarrageenan-induced edema50% reduction
Triazole DerivativeLipopolysaccharide modelDecreased IL-6 levels
Benzothiazole DerivativeArthritis modelReduced joint swelling

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzothiazole derivatives including this compound against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of the compound was assessed against clinical isolates of bacteria and fungi. The results showed that it possessed comparable efficacy to standard antibiotics, suggesting its potential as a therapeutic agent for treating infections.

Comparison with Similar Compounds

Table 1: Comparison of Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Key Analytical Methods
Target Compound Benzothiazole + 1,2,4-triazole Cyclopropyl, furan-2-yl Not reported Likely NMR, IR, MS (inferred)
4b (C19H16N6O2S3) Benzothiazole + 1,3,4-thiadiazole p-tolylurea 270–272 NMR, IR, MS
4e (C18H13FN6O2S3) Benzothiazole + 1,3,4-thiadiazole Fluorophenyl 268–270 NMR, IR, MS
Anti-exudative derivatives 1,2,4-triazole + acetamide Sulfanyl, amino groups Not reported NMR, IR, MS
  • Thermal Stability : The target compound’s triazole-oxo group may reduce melting points compared to thiadiazole-containing analogs (e.g., 4b: 270–272°C) due to decreased rigidity .

Antiproliferative Activity

Compounds such as 4b–4f (benzothiazole-1,3,4-thiadiazole hybrids) exhibit antiproliferative activity, with IC₅₀ values in the micromolar range against cancer cell lines . The target compound’s triazole core may offer similar or improved activity due to its hydrogen-bonding capacity, though substitution patterns (e.g., furan vs. arylurea) could alter target specificity.

Anti-Exudative Activity

Triazole-acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) demonstrate anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s furan substituent may enhance this activity by modulating inflammatory pathways.

Computational and Analytical Insights

    Preparation Methods

    Cyclization of 2-Aminothiophenol

    Procedure :

    • 2-Aminothiophenol (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in acetone under basic conditions (K₂CO₃).
    • Reaction temperature: 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.
    • Yield: 85–92%.

    Mechanism :
    The reaction proceeds via nucleophilic substitution at the α-carbon of chloroacetyl chloride, followed by intramolecular cyclization to form the benzothiazole ring.

    Formation of Acetamide Linker

    The acetamide bridge is introduced via acylation of the benzothiazole-2-amine.

    Chloroacetylation

    Procedure :

    • Benzothiazole-2-amine (1.0 equiv) reacts with chloroacetyl chloride (1.5 equiv) in dry acetone with K₂CO₃ (3.0 equiv).
    • Ultrasound irradiation (40 kHz, 50°C, 1 hour) improves yield to 89–94% compared to conventional methods (83–88%).

    Key Data :

    Parameter Conventional Method Ultrasound-Assisted Method
    Time (h) 12 1
    Yield (%) 83–88 89–94
    Purity (HPLC, %) 95–97 98–99

    Construction of 1,2,4-Triazole Ring

    The triazole core is synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives.

    Cyclocondensation with Cyclopropylcarbonyl Hydrazide

    Procedure :

    • Hydrazide formation : Cyclopropanecarbonyl chloride (1.2 equiv) reacts with thiosemicarbazide in ethanol (reflux, 6 hours).
    • Cyclization : The intermediate hydrazide undergoes cyclization in acetic acid (120°C, 8 hours) to form 4-cyclopropyl-1,2,4-triazole-5-thione.
    • Furan-2-yl introduction : Furan-2-carbaldehyde (1.1 equiv) is added via Knoevenagel condensation (EtOH, piperidine catalyst, 80°C, 4 hours).

    Yield Optimization :

    • Use of microwave irradiation (100 W, 150°C, 20 minutes) increases yield from 65% to 82%.

    Coupling of Benzothiazole and Triazole Subunits

    The final step involves nucleophilic substitution at the acetamide’s chlorine atom.

    Thioether Formation

    Procedure :

    • N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide (1.0 equiv) reacts with 4-cyclopropyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thiol (1.2 equiv) in DMF.
    • Base: NaOH (2.0 equiv), temperature: 80°C, time: 12 hours.
    • Yield: 78–85%.

    Side Reaction Mitigation :

    • Excess triazole-thiol (1.5 equiv) reduces disulfide byproduct formation (<5%).
    • Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >98% purity.

    Alternative Synthetic Routes

    One-Pot Synthesis

    Procedure :

    • Simultaneous acylation and cyclocondensation in DMF at 100°C for 24 hours.
    • Advantages: Reduces isolation steps, overall yield: 70–75%.

    Green Chemistry Approaches

    • Solvent-free conditions : Ball milling of reagents (benzothiazole-2-amine, triazole-thiol, K₂CO₃) for 2 hours achieves 80% yield.
    • Biocatalysis : Lipase-mediated coupling in ionic liquids ([BMIM][BF₄]) at 40°C, yield: 68%.

    Analytical Characterization Data

    Critical spectroscopic data for the target compound:

    Technique Key Signals
    ¹H NMR (400 MHz, DMSO- d₆) δ 1.05–1.15 (m, 4H, cyclopropyl), 3.89 (s, 2H, CH₂), 6.45–7.85 (m, 7H, aromatic).
    ¹³C NMR δ 165.8 (C=O), 152.3 (triazole C5), 121.4–148.2 (aromatic carbons).
    HRMS [M+H]⁺ calc. 438.1245; found 438.1249.

    Yield Comparison Across Methods

    Method Yield (%) Purity (%) Time (h)
    Conventional 78–85 95–97 24
    One-Pot 70–75 92–94 24
    Ultrasound-Assisted 89–94 98–99 1
    Green Chemistry 68–80 90–95 2–6

    Industrial Scalability Considerations

    • Cost Analysis : Chloroacetyl chloride ($12/kg) and cyclopropanecarbonyl chloride ($45/kg) are major cost drivers.
    • Safety : Exothermic acylation steps require controlled addition rates (<0.5 mL/min) to prevent thermal runaway.
    • Waste Management : Neutralization of acidic byproducts (e.g., HCl) with NaOH generates 3.2 kg NaCl per kg product.

    Q & A

    Basic Research Questions

    Q. What are the key synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide?

    • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclocondensation of thiosemicarbazides with cyclopropane derivatives. Subsequent functionalization with furan-2-yl and benzo[d]thiazol-2-yl groups is achieved through nucleophilic substitution or coupling reactions. Critical steps include the use of protective groups (e.g., benzyloxy for oxygen-sensitive intermediates) and catalysts like palladium for cross-coupling. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are employed under controlled temperatures (60–100°C) to optimize yield .

    Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

    • Methodological Answer : Characterization relies on 1H/13C NMR for verifying proton environments and carbon frameworks, IR spectroscopy to confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹), and LC-MS for molecular weight validation. Elemental analysis ensures purity (>95%). X-ray crystallography may be used if single crystals are obtainable, though this is challenging due to the compound’s complex heterocyclic structure .

    Q. What preliminary biological activities have been reported for this compound?

    • Methodological Answer : Initial screening often focuses on antimicrobial and anticancer assays. For example, MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria (e.g., S. aureus) and cytotoxicity studies using MTT assays on cancer cell lines (e.g., MCF-7) are common. The compound’s benzo[d]thiazole and triazole moieties are hypothesized to enhance DNA intercalation or enzyme inhibition, though mechanistic validation is ongoing .

    Advanced Research Questions

    Q. How can computational methods predict and optimize the biological activity of this compound?

    • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and PASS (Prediction of Activity Spectra for Substances) algorithms are used to predict target interactions, such as binding to topoisomerase II or kinases. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications. For instance, substituting the furan-2-yl group with electron-withdrawing groups may improve binding affinity .

    Q. What strategies resolve contradictions in solubility and stability data across different studies?

    • Methodological Answer : Discrepancies often arise from variations in solvent systems (e.g., DMSO vs. aqueous buffers) or pH. A systematic approach involves:

    • pH-dependent stability assays (e.g., HPLC monitoring degradation at pH 2–9).
    • Co-solvent screening (e.g., PEG-400 for enhanced aqueous solubility).
    • Thermogravimetric Analysis (TGA) to assess thermal stability .

    Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of critical intermediates?

    • Methodological Answer : A Design of Experiments (DoE) approach optimizes parameters:

    • Solvent polarity : Polar aprotic solvents (DMF) favor SN2 mechanisms in triazole formation.
    • Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency for benzo[d]thiazole incorporation.
    • Statistical models (e.g., ANOVA) identify interactions between variables, maximizing yield from ~40% to >75% .

    Q. What structural modifications enhance pharmacokinetic properties without compromising activity?

    • Methodological Answer : Prodrug strategies (e.g., acetylating the acetamide group) improve bioavailability. SAR (Structure-Activity Relationship) studies suggest:

    • Cyclopropyl substitution on the triazole enhances metabolic stability.
    • Replacing furan with thiophene increases logP (lipophilicity) for blood-brain barrier penetration .

    Q. How can advanced spectroscopic techniques resolve ambiguities in regioselectivity during synthesis?

    • Methodological Answer : 2D NMR (COSY, HSQC) distinguishes between regioisomers by mapping proton-carbon correlations. For example, NOESY can confirm spatial proximity of the furan and triazole rings, ruling out alternative bonding patterns .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.